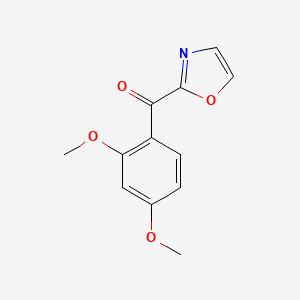

2-(2,4-Dimethoxybenzoyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

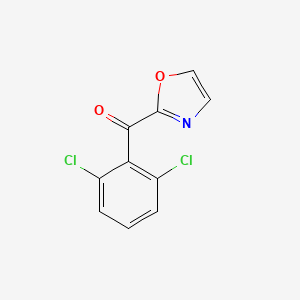

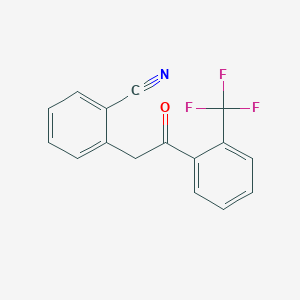

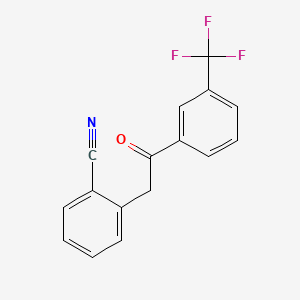

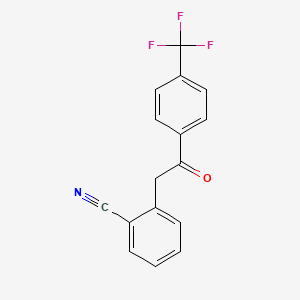

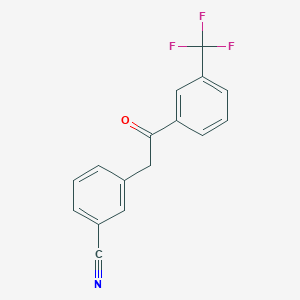

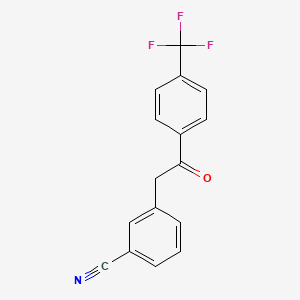

“2-(2,4-Dimethoxybenzoyl)oxazole” is a chemical compound with the molecular formula C12H11NO4 . It is an oxazole derivative, which means it contains an oxazole nucleus—a heterocyclic five-membered ring with one nitrogen atom and one oxygen atom .

Molecular Structure Analysis

The molecular structure of “2-(2,4-Dimethoxybenzoyl)oxazole” includes a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C12H11NO4/c1-15-8-3-4-10 (16-2)9 (7-8)11 (14)12-13-5-6-17-12/h3-7H,1-2H3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Fluorescence Properties

Research has shown the synthesis of optically active oxazole derivatives, including those related to 2-(2,4-Dimethoxybenzoyl)oxazole. For instance, Tang and Verkade (1996) synthesized chiral auxiliary-bearing isocyanides as synthons, leading to the creation of strongly fluorescent oxazole derivatives. These compounds have high fluorescence quantum yields, indicating potential applications in fields requiring fluorescent materials (Tang & Verkade, 1996).

Novel Synthesis Methods

Shaw, Xu, and Hulme (2012) disclosed a concise synthesis of 2,4,5-trisubstituted oxazoles, including those related to 2-(2,4-Dimethoxybenzoyl)oxazole. They utilized a tandem Ugi/Robinson-Gabriel sequence, highlighting new approaches in oxazole synthesis (Shaw et al., 2012).

Gold-Catalyzed Oxidation in Oxazole Synthesis

Luo, Ji, Li, and Zhang (2012) developed a method for synthesizing oxazoles using a gold-catalyzed oxidation strategy. They explored the use of bidentate ligands to modulate the reactivity of α-oxo gold carbenes, suggesting this as a novel approach for synthesizing oxazole rings, which could include 2-(2,4-Dimethoxybenzoyl)oxazole (Luo et al., 2012).

Medicinal Chemistry of Oxazoles

Zhang, Zhao, and Zhou (2018) conducted a comprehensive review of oxazole-based compounds in medicinal chemistry. They noted the versatility of oxazole derivatives, including those structurally related to 2-(2,4-Dimethoxybenzoyl)oxazole, in treating various diseases due to their ability to bind with enzymes and receptors in biological systems (Zhang et al., 2018).

Luminescent Properties in Heterocycles

Eseola et al. (2011) studied the luminescent properties of oxazole-based heterocycles. They found that oxazole derivatives, potentially including 2-(2,4-Dimethoxybenzoyl)oxazole, exhibit higher photoluminescence efficiencies compared to their imidazole analogues. This implies possible applications in materials science and photonics (Eseola et al., 2011).

Zukünftige Richtungen

Oxazole derivatives, including “2-(2,4-Dimethoxybenzoyl)oxazole”, have been the focus of research due to their potential biological activities. They are considered significant heterocyclic nuclei and have received attention globally, leading researchers to synthesize diverse oxazole derivatives . The information presented in these studies can serve as a catalyst for new ideas in the pursuit of rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

(2,4-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-8-3-4-9(10(7-8)16-2)11(14)12-13-5-6-17-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQLAFKYEMMWIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=NC=CO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642116 |

Source

|

| Record name | (2,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethoxybenzoyl)oxazole | |

CAS RN |

898784-32-2 |

Source

|

| Record name | (2,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.